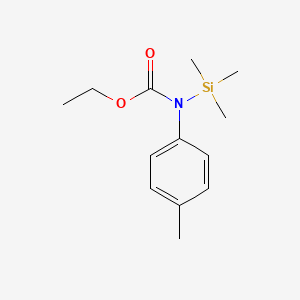

Ethyl (4-methylphenyl)(trimethylsilyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl p-tolyl(trimethylsilyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of an ethyl group, a p-tolyl group, and a trimethylsilyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl p-tolyl(trimethylsilyl)carbamate typically involves the reaction of p-tolyl isocyanate with ethyl trimethylsilylcarbamate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of ethyl p-tolyl(trimethylsilyl)carbamate can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of flow chemistry allows for the efficient production of large quantities of the compound with minimal waste and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl p-tolyl(trimethylsilyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

Ethyl p-tolyl(trimethylsilyl)carbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl p-tolyl(trimethylsilyl)carbamate involves the interaction of the carbamate moiety with specific molecular targets. The compound can act as an inhibitor of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The trimethylsilyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of the target molecule.

Comparison with Similar Compounds

Ethyl p-tolyl(trimethylsilyl)carbamate can be compared with other carbamate compounds such as:

Methyl carbamate: A simpler carbamate with a methyl group instead of an ethyl group.

Phenyl carbamate: Contains a phenyl group instead of a p-tolyl group.

Ethyl carbamate: Lacks the trimethylsilyl group, making it less stable and less hydrophobic.

The presence of the trimethylsilyl group in ethyl p-tolyl(trimethylsilyl)carbamate makes it unique by providing enhanced stability and hydrophobicity, which can be advantageous in certain applications.

Biological Activity

Ethyl (4-methylphenyl)(trimethylsilyl)carbamate is a carbamate compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H17N1O2Si1

- Molecular Weight : Approximately 239.35 g/mol

- Structure : The compound features an ethyl group, a 4-methylphenyl group, and a trimethylsilyl group attached to the carbamate moiety.

Carbamates like this compound typically exert their biological effects through the inhibition of enzymes, particularly acetylcholinesterase (AChE). This inhibition occurs via the formation of covalent bonds with the active sites of enzymes, leading to a decrease in enzyme activity. The presence of the trimethylsilyl group enhances the compound's stability and solubility, facilitating better interaction with biological targets.

Biological Activity

- Enzyme Inhibition : this compound has been shown to inhibit AChE effectively, which is critical in the development of insecticides aimed at controlling disease-vectoring mosquitoes . This property makes it a candidate for further exploration in pest control applications.

- Anticancer Potential : Research indicates that compounds with similar structures exhibit selective cytotoxicity toward various cancer cell lines. For instance, carbamate derivatives have demonstrated low nanomolar inhibitory activities against specific cancer targets, suggesting potential therapeutic applications in oncology .

- Neuroprotective Effects : Some studies have suggested that carbamates may offer neuroprotective benefits by modulating neurotransmitter levels through enzyme inhibition . This aspect opens avenues for research into treatments for neurodegenerative diseases.

Case Study 1: Insecticidal Activity

A study evaluated the efficacy of this compound as an insecticide targeting AChE in mosquitoes. The compound exhibited significant inhibitory activity, which could lead to its development as a new class of insecticides. The results indicated an IC50 value comparable to existing commercial products, highlighting its potential effectiveness in pest management strategies .

Case Study 2: Anticancer Screening

In another investigation, a series of carbamate derivatives, including this compound, were screened for anticancer activity against various human cancer cell lines. The findings revealed selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50 values. This suggests that modifications to the carbamate structure can enhance bioactivity and selectivity against cancer cells .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related carbamates:

| Compound Name | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| This compound | AChE Inhibition | TBD | Potential insecticide |

| Ethyl N-(4-chlorophenyl)carbamate | AChE Inhibition | 0.021 μM | Similar structure; effective insecticide |

| Ethyl N-(phenyl)carbamate | Anticancer Activity | 0.025 μM | Selective towards certain cancer types |

Properties

CAS No. |

64277-81-2 |

|---|---|

Molecular Formula |

C13H21NO2Si |

Molecular Weight |

251.40 g/mol |

IUPAC Name |

ethyl N-(4-methylphenyl)-N-trimethylsilylcarbamate |

InChI |

InChI=1S/C13H21NO2Si/c1-6-16-13(15)14(17(3,4)5)12-9-7-11(2)8-10-12/h7-10H,6H2,1-5H3 |

InChI Key |

AOJGERWIBSMKDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C1=CC=C(C=C1)C)[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.